N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine
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Overview
Description
N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a fluorinated benzene ring, a piperidine ring, and a methoxypyrimidine moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the piperidine intermediate: This step involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions to form the corresponding sulfonamide.
Pyrimidine synthesis: The final step involves the coupling of the cyclopropylated piperidine intermediate with 6-methoxypyrimidine-4-amine under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzene ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine can be compared with other similar compounds, such as:
N-cyclopropyl-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine: This compound has a similar structure but lacks the sulfonyl group, leading to different chemical and biological properties.
This compound analogs: These analogs may have variations in the substituents on the benzene ring or the pyrimidine moiety, resulting in altered reactivity and activity.
Properties
IUPAC Name |
N-cyclopropyl-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3S/c1-14-11-15(21)3-6-18(14)29(26,27)24-9-7-17(8-10-24)25(16-4-5-16)19-12-20(28-2)23-13-22-19/h3,6,11-13,16-17H,4-5,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTHWHATYCLSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N(C3CC3)C4=CC(=NC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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